[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Description
This compound features a pyrimidine core substituted with a benzyl group at position 1, an amino group at position 6, and a 2-methylpropyl (isobutyl) amino side chain. The ester linkage connects this moiety to a 2-(4-formylphenoxy)acetate group, introducing a reactive aldehyde functionality. Key structural attributes include:
- Pyrimidine core: 6-amino-1-benzyl-2,4-dioxo configuration, common in bioactive molecules targeting enzymes like dihydrofolate reductase .
- 4-Formylphenoxy acetate: The formyl group may participate in covalent interactions (e.g., Schiff base formation) with biological targets .
Synthetic routes for analogous compounds (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) involve nucleophilic substitutions and esterifications . Mass spectrometry (MS) data (e.g., [M+1]+ = 653) and NMR signals (e.g., δ 5.20 for benzyl protons) corroborate structural assignments .
Properties
IUPAC Name |
[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O7/c1-17(2)12-29(21(32)15-37-22(33)16-36-20-10-8-19(14-31)9-11-20)23-24(27)30(26(35)28-25(23)34)13-18-6-4-3-5-7-18/h3-11,14,17H,12-13,15-16,27H2,1-2H3,(H,28,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOJTNGHSMSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate likely involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the benzyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the 2-methylpropyl group: This could be done through an alkylation reaction.
Formation of the phenoxyacetate group: This might involve an esterification reaction between phenoxyacetic acid and the appropriate alcohol derivative.
Industrial Production Methods
Industrial production of such a compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring or the formyl group in the phenoxyacetate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its structural similarity to nucleotides, it might be investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine
The compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory properties.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate would depend on its specific interactions with biological targets. It might act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Core Pyrimidine Derivatives
Structural Insights :
Functional Group Variations
Key Observations :
- The formyl group in the target compound offers unique reactivity for covalent inhibition, unlike the inert butoxybenzoyl group in 783309-21-7 .
Quantitative Structural Similarity Analysis
Table: Similarity Metrics
| Compound Pair | Tanimoto Coefficient | Divergent Features |
|---|---|---|
| Target vs. CAS 733029-43-1 | 0.75 | Formyl vs. methylphenoxy |
| Target vs. 783309-21-7 | 0.68 | Benzyl vs. butoxybenzoyl |
Biological Activity
The compound [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.6 g/mol. The structure consists of a pyrimidine derivative fused with an amine and an ester group, indicative of potential pharmacological properties. The presence of the benzyl group and the formylphenoxy moiety suggests that this compound may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.6 g/mol |
| Structural Features | Pyrimidine, Amine, Ester |
Anticancer Potential
Similar compounds have shown significant anticancer activity. For instance, derivatives of pyrimidines are known to inhibit tumor growth in various cancer cell lines. The compound's structural similarity to known chemotherapeutic agents suggests it may possess similar properties.
- In Vitro Studies : Compounds with similar structures have been tested against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, compounds in related studies exhibited IC50 values ranging from 10 µM to over 300 µM against different cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound's potential antimicrobial properties can also be inferred from its structure. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Related studies have reported MIC values for structurally similar compounds against Staphylococcus aureus ranging from 3.9 µg/ml to 31.5 µg/ml .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological activities of compounds related to the target molecule:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines, revealing that modifications in functional groups significantly affected their biological activity .
- Predictive Models : Tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict the biological activities of such compounds based on their chemical structure, indicating potential for further exploration in medicinal chemistry .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Fluorouracil | Pyrimidine analog | Anticancer | Fluorinated pyrimidine |
| Aminopyridines | Pyridine derivative | Neuroprotective | Modulates neurotransmitter release |
| Benzimidazole derivatives | Benzene fused with imidazole | Antimicrobial | Diverse substituents enhance activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
